molecular formula C34H47ClN2O10 B12744109 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-(2-(hydroxymethyl)-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)propoxy)-, 3-methylbutyl ester, monohydrochloride CAS No. 86580-12-3

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-(2-(hydroxymethyl)-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)propoxy)-, 3-methylbutyl ester, monohydrochloride

Cat. No.: B12744109
CAS No.: 86580-12-3
M. Wt: 679.2 g/mol
InChI Key: YUOROCYDRJMIHS-MLBSPLJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-(2-(hydroxymethyl)-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)propoxy)-, 3-methylbutyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxin core, a piperazine ring, and a trimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxin core, the introduction of the piperazine ring, and the attachment of the trimethoxyphenyl group. Common synthetic routes may include:

    Formation of Benzodioxin Core: This step may involve the cyclization of catechol derivatives with appropriate carboxylic acids under acidic or basic conditions.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate halogenated intermediates.

    Attachment of Trimethoxyphenyl Group: This step may involve the use of palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the trimethoxyphenyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The trimethoxyphenyl group may play a role in binding to these targets, while the piperazine ring can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin Derivatives: Compounds with similar benzodioxin cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Trimethoxyphenyl Compounds: Compounds containing the trimethoxyphenyl moiety with different linkers and functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of the benzodioxin core, piperazine ring, and trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

86580-12-3

Molecular Formula

C34H47ClN2O10

Molecular Weight

679.2 g/mol

IUPAC Name

3-methylbutyl 5-[2-(hydroxymethyl)-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride

InChI

InChI=1S/C34H46N2O10.ClH/c1-23(2)10-15-45-34(39)26-7-8-27(33-31(26)43-16-17-44-33)46-22-25(21-37)20-35-11-13-36(14-12-35)30(38)9-6-24-18-28(40-3)32(42-5)29(19-24)41-4;/h6-9,18-19,23,25,37H,10-17,20-22H2,1-5H3;1H/b9-6+;

InChI Key

YUOROCYDRJMIHS-MLBSPLJJSA-N

Isomeric SMILES

CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)OCCO2.Cl

Canonical SMILES

CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)OCCO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.